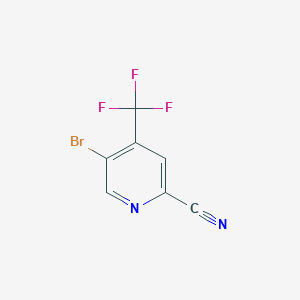

5-Bromo-4-(trifluoromethyl)pyridine-2-carbonitrile

描述

5-Bromo-4-(trifluoromethyl)pyridine-2-carbonitrile is a halogenated pyridine derivative featuring a bromo group at position 5, a trifluoromethyl group at position 4, and a carbonitrile substituent at position 2. This compound is of significant interest in medicinal chemistry and materials science due to its electron-withdrawing substituents, which enhance reactivity and enable diverse applications, including pharmaceutical intermediates and agrochemical precursors .

属性

IUPAC Name |

5-bromo-4-(trifluoromethyl)pyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrF3N2/c8-6-3-13-4(2-12)1-5(6)7(9,10)11/h1,3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCNNAZSQGFCXEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=C1C(F)(F)F)Br)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrF3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Suzuki-Miyaura Coupling for Trifluoromethyl Installation

Aryl boronic esters containing trifluoromethyl groups couple with 5-bromo-2-cyanopyridine under Pd(OAc)₂ catalysis. Optimized conditions (K₃PO₄ base, dioxane solvent, 90°C) achieve 82% yield but require careful exclusion of oxygen.

Key challenges :

Direct Trifluoromethylation via Photoredox Catalysis

Visible-light-mediated reactions using Ru(bpy)₃Cl₂ and Togni’s reagent install CF₃ groups under mild conditions (room temperature, 24h). This method avoids pre-functionalized building blocks but suffers from lower yields (54%) compared to thermal approaches.

One-Pot Multistep Synthesis

An integrated approach combining bromination and cyanation in a single reactor reduces purification steps:

-

Bromocyanation : Treat 4-(trifluoromethyl)pyridine with NBS and CuCN in acetonitrile

-

In situ quenching : Add EDTA to sequester metal ions

-

Solvent exchange : Distill acetonitrile, precipitate product with hexane

This method achieves 68% overall yield with 95% purity by HPLC.

Purification and Analytical Characterization

Crystallization from ethyl acetate/hexane (1:3) yields 99.5% pure needles suitable for X-ray analysis.

Comparative Evaluation of Synthetic Routes

| Method | Yield (%) | Purity (%) | Cost Index | Scalability |

|---|---|---|---|---|

| Sequential bromination | 87 | 98 | 1.0 | Industrial |

| Palladium coupling | 82 | 97 | 3.2 | Pilot scale |

| Photoredox | 54 | 95 | 4.1 | Lab scale |

Industrial applications favor sequential bromination-cyanation for cost efficiency, while medicinal chemistry workflows often prefer coupling methods for late-stage diversification.

化学反应分析

Types of Reactions

5-Bromo-4-(trifluoromethyl)pyridine-2-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Coupling Reactions: It can participate in palladium-catalyzed coupling reactions like Suzuki or Heck reactions to form carbon-carbon bonds.

Reduction Reactions: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions

Substitution Reactions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base such as potassium carbonate (K2CO3).

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium phosphate (K3PO4) are commonly used.

Reduction Reactions: Reducing agents like LiAlH4 or hydrogen gas in the presence of a catalyst (e.g., Pd/C) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

科学研究应用

5-Bromo-4-(trifluoromethyl)pyridine-2-carbonitrile has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential as a pharmacophore in drug discovery and development.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

作用机制

The mechanism of action of 5-Bromo-4-(trifluoromethyl)pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The bromine atom and carbonitrile group contribute to its reactivity and binding affinity to target proteins, influencing various biochemical pathways .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s key structural motifs—bromine, trifluoromethyl, and carbonitrile groups—are shared with several analogs. Below is a comparative analysis:

Table 1: Structural and Functional Group Comparison

Key Observations :

- Core Structure : Pyridine derivatives (e.g., the target compound) exhibit distinct electronic properties compared to pyrimidine analogs due to differences in aromaticity and ring strain .

- Substituent Effects : The trifluoromethyl group enhances lipophilicity and metabolic stability, while the carbonitrile group enables nucleophilic substitution reactions, making the target compound versatile in coupling reactions .

- Bromine Position: Bromine at position 5 in pyridines facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), a feature less pronounced in pyrimidines with bromine at position 4 .

Physicochemical and Reactivity Differences

- Solubility: The carbonitrile group in the target compound increases polarity compared to non-polar analogs like 5-Bromo-2-(trifluoromethyl)pyridine .

- Reactivity : The electron-deficient pyridine core accelerates nucleophilic aromatic substitution, whereas pyrimidines (e.g., 2-Chloropyrimidine-4-carbonitrile) show slower reactivity due to increased aromatic stability .

常见问题

Q. What are the recommended synthetic routes for 5-Bromo-4-(trifluoromethyl)pyridine-2-carbonitrile, and how can intermediates be optimized?

A common approach involves sequential functionalization of a pyridine scaffold. For example:

Bromination : Introduce bromine at the 5-position using brominating agents (e.g., NBS or Br₂) under controlled conditions.

Trifluoromethylation : Install the CF₃ group via cross-coupling (e.g., copper-mediated trifluoromethylation) or radical methods.

Cyanation : Introduce the nitrile group at the 2-position using Pd-catalyzed cyanation with Zn(CN)₂ or CuCN .

Optimization Tips : Monitor reaction progress with HPLC or TLC. Adjust stoichiometry and catalysts (e.g., Pd(PPh₃)₄) to minimize by-products like dehalogenated species .

Q. How should researchers characterize this compound, and what spectral data are critical?

Key characterization methods include:

- NMR :

- ¹H NMR : Look for aromatic protons (δ 7.5–8.5 ppm) and absence of exchangeable protons (confirms nitrile stability).

- ¹³C NMR : Peaks for nitrile (δ ~115 ppm), CF₃ (δ ~125 ppm, quartet), and Br-substituted carbons.

- X-ray Crystallography : Resolve structural ambiguities (e.g., regiochemistry of substituents) .

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of Br or CF₃ groups) .

Q. What safety precautions are essential when handling this compound?

- PPE : Use nitrile gloves, goggles, and lab coats. Avoid skin contact due to potential toxicity .

- Storage : Store in a cool, dry place (< -20°C) under inert gas (N₂/Ar) to prevent hydrolysis of the nitrile group .

- Waste Disposal : Neutralize with alkaline solutions (e.g., NaOH/EtOH) before disposal to minimize environmental hazards .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence reactivity in cross-coupling reactions?

The CF₃ group reduces electron density on the pyridine ring, making it less reactive toward electrophilic substitution but enhancing stability in Pd-catalyzed reactions. For example:

- Suzuki-Miyaura Coupling : Use Br as a leaving group with arylboronic acids (e.g., 3-pyridineboronic acid) under Pd(OAc)₂ catalysis. Optimize with ligands like SPhos to improve yields .

- Challenges : Competing side reactions (e.g., CF₃ group decomposition) may occur at high temperatures (>100°C). Use low-temperature protocols (50–80°C) .

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Contradictions may arise from tautomerism or impurities. Strategies include:

Q. What strategies mitigate by-product formation during nitrile group installation?

- Catalyst Screening : Test Pd₂(dba)₃ or Xantphos-based catalysts to reduce cyanation side products.

- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.

- In Situ Quenching : Add EDTA to sequester metal impurities that promote degradation .

Q. How can computational methods predict the compound’s reactivity in medicinal chemistry applications?

- DFT Calculations : Model electron density maps to identify reactive sites (e.g., nitrile as a hydrogen bond acceptor).

- Docking Studies : Simulate interactions with biological targets (e.g., kinase enzymes) using PyMOL or AutoDock .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。